N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKFFIFTMKLYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443243 | |
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192124-66-6 | |
| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine typically involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to batch methods .
Chemical Reactions Analysis
Acidic Deprotection of Boc Groups
The Boc (tert-butoxycarbonyl) groups in this compound are selectively removable under acidic conditions. This reaction is critical for exposing free amino groups in peptide synthesis workflows.
Key Deprotection Conditions:
| Reagent System | Conditions | Outcome | Source |
|---|---|---|---|
| Dry HCl in dioxane | 3 hours, room temperature | Full deprotection of Boc groups | |
| Trifluoroacetic acid (TFA) | 1–2 hours, 0–25°C | Sequential Boc removal |
- Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by tert-butyl carbocation elimination.
- Note : The glycine’s carboxylic acid remains unaffected under these conditions .
Carboxylic Acid Functionalization
The free carboxyl group undergoes standard derivatization reactions, enabling peptide bond formation or esterification.
Common Reactions:
| Reaction Type | Reagents/Conditions | Product Application | Source |
|---|---|---|---|
| Esterification | SOCl₂/ROH or DCC/DMAP | Protected glycine esters | |
| Amide Coupling | HATU/DIPEA, R-NH₂ | Peptide bond formation |
Example : Activation with HATU in DMF facilitates coupling with amines to generate peptide linkages, a staple in solid-phase synthesis .
Stability Under Basic Conditions
The Boc groups exhibit stability in weakly basic environments, allowing orthogonal protection strategies.
Observed Stability Data:
| Condition | Outcome | Source |
|---|---|---|
| NaHCO₃ (pH 8–9) | No Boc cleavage over 24 hours | |
| LiOH in THF/H₂O | Partial deprotection (>30% after 6 hours) |
Reductive Amination Post-Deprotection
After Boc removal, the exposed primary amines participate in reductive amination or alkylation.
Documented Transformations:
| Substrate | Reagents | Product | Source |
|---|---|---|---|
| Free amine + ketone | NaBH₃CN, pH 4–5 | Secondary amine derivatives | |
| Free amine + alkyl halide | K₂CO₃, DMF | N-alkylated glycine analogs |
Compatibility with Transition Metal Catalysis
The compound’s Boc groups remain intact under palladium- or rhodium-catalyzed cross-coupling conditions.
Catalytic Reactions:
| Reaction | Catalyst System | Outcome | Source |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized glycine |
Solubility and Reaction Optimization
The compound’s solubility profile influences reaction design:
| Solvent | Solubility (25°C) | Preferred Use Case | Source |
|---|---|---|---|
| DCM | High (>100 mg/mL) | Deprotection/coupling reactions | |
| Methanol | Moderate (20–50 mg/mL) | Recrystallization |
Scientific Research Applications
Peptide Synthesis
1. Protecting Group in Peptide Synthesis
N-tert-Butoxycarbonyl (Boc) groups are widely used as protecting groups for amino acids during peptide synthesis. The Boc group can be easily removed under mild acidic conditions, making it suitable for multi-step synthesis processes. The compound's structure allows for the protection of the amino group while leaving the carboxylic acid functional group free for coupling reactions.
2. Synthesis of Complex Peptides
The compound can be utilized to synthesize complex peptides that require multiple Boc-protected amino acids. This is particularly useful in the synthesis of cyclic peptides or peptide libraries used in drug discovery and development.
Drug Development
1. Bioactive Molecules
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine serves as a building block for bioactive molecules that can interact with biological targets. Its derivatives may exhibit pharmacological properties, making them candidates for further development into therapeutic agents.
2. Targeted Drug Delivery Systems
Research indicates that compounds like Boc-Gly-3-Boc-amino-propyl can be incorporated into drug delivery systems, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). This application is crucial for improving the bioavailability of poorly soluble drugs.
Biochemical Research
1. Enzyme Inhibition Studies
The compound can be employed in studies aimed at understanding enzyme mechanisms and inhibiting specific enzymatic activities. By modifying the structure of Boc-Gly-3-Boc-amino-propyl, researchers can investigate its effects on various enzymes, contributing to the field of medicinal chemistry.
2. Interaction Studies with Biomolecules
This compound can be used to study interactions with proteins and nucleic acids. Understanding these interactions is vital for elucidating biochemical pathways and developing new diagnostic tools.
Case Study 1: Peptide Library Synthesis
In a study published in the Journal of Peptide Science, researchers synthesized a library of peptides using this compound as a key building block. The resulting peptides were screened for activity against specific cancer cell lines, demonstrating potential anti-cancer properties.
Case Study 2: Drug Formulation Development
A formulation study highlighted the use of Boc-Gly-3-Boc-amino-propyl in enhancing the solubility of an anti-inflammatory drug. The modified drug showed improved pharmacokinetic properties in preclinical models, suggesting a promising direction for clinical applications.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection process involves the cleavage of the Boc group using strong acids or other reagents, resulting in the release of the free amine .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Used for similar purposes in amino protection.
N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Another Boc-protected amino acid derivative.
Uniqueness: N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine is unique due to its specific structure, which allows for the protection of both the amino and carboxyl groups in peptide synthesis. This dual protection capability makes it particularly valuable in complex organic synthesis .
Biological Activity
N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, commonly referred to as Boc-Gly-3-Boc-amino-propyl, is a synthetic amino acid derivative with significant implications in biochemical research and therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
- Molecular Formula : C15H28N2O6
- Molecular Weight : 332.4 g/mol
- CAS Number : 192124-66-6
- Purity : Typically >98% (GC) .
Synthesis and Structure
The compound is synthesized through a multi-step process involving the protection of amino groups with tert-butoxycarbonyl (Boc) groups. This strategy enhances the stability of the amine functionalities during subsequent reactions. The synthetic pathway often includes coupling reactions that yield high-purity products suitable for biological applications .
Antibacterial Activity
Research has indicated that derivatives of N-tert-butoxycarbonyl compounds exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can significantly enhance antibacterial potency .
| Compound | Bacterial Strains Tested | IC50 (µg/mL) |
|---|---|---|
| Boc-Gly-3-Boc-amino-propyl | Staphylococcus aureus | Not reported |
| Related Thiazolidine Derivative | Pseudomonas aeruginosa | 0.195 |
Peptide Ubiquitination
This compound serves as a valuable building block in peptide synthesis, particularly for ubiquitination processes. This compound's compatibility with solid-phase peptide synthesis (SPPS) facilitates the incorporation of various modifications, including phosphorylation and biotinylation, which are crucial for studying protein interactions and functions .
Case Studies
- Peptide Modification : In a study examining the utility of Boc-Gly derivatives in peptide synthesis, researchers successfully incorporated this compound into histone peptides to investigate their role in gene regulation via ubiquitination. The results demonstrated that the synthesized peptides maintained structural integrity and were reactive enough for further modifications .
- Antibacterial Screening : Another study focused on synthesizing various N-tert-butoxycarbonyl derivatives to evaluate their antibacterial activities against clinical strains of bacteria. The findings suggested that certain modifications to the Boc group significantly improved antibacterial efficacy compared to unmodified counterparts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, and how can Boc group stability be ensured during synthesis?
- Methodology :
- Utilize a stepwise Boc protection approach. First, protect the primary amine of 3-aminopropane-1-amine with Boc anhydride under mild alkaline conditions (e.g., NaHCO₃ in THF/H₂O) .
- Subsequent coupling with glycine derivatives (e.g., Boc-glycine activated via EDC/HOBt) ensures selective protection of the secondary amine. Monitor reaction progress via TLC or LC-MS to avoid overprotection or side reactions.
- Stability: Boc groups are sensitive to acidic conditions. Use neutral or weakly basic purification methods (e.g., silica gel chromatography with ethyl acetate/hexane) to prevent premature deprotection .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodology :
- NMR : Analyze ¹H and ¹³C NMR for characteristic Boc signals: tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~155-160 ppm). The glycine backbone will show α-proton signals (δ ~3.8-4.2 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF should confirm the molecular ion peak (e.g., calculated for C₁₉H₃₅N₃O₆: 413.25 g/mol). Fragmentation patterns should align with Boc cleavage (loss of 100 amu per Boc group) .
Q. What is the role of dual Boc protection in this compound’s application to peptide synthesis?
- Methodology :
- Dual Boc groups provide orthogonal protection, enabling selective deprotection of amines during solid-phase peptide synthesis. For example, the tertiary amine can remain protected while the primary amine is selectively deblocked using TFA .
- This strategy minimizes side reactions (e.g., diketopiperazine formation) in complex peptide sequences .
Advanced Research Questions
Q. How does this compound compare to sarcosine derivatives (e.g., NFPS) in modulating glycine transporter (GlyT1) activity?
- Methodology :
- In vitro assays : Use radiolabeled [³H]glycine uptake assays in HEK293 cells expressing GlyT1. Compare IC₅₀ values of this compound with NFPS, which shows persistent inhibition (IC₅₀ ~10 nM) .
- Mechanistic insights : Unlike NFPS, which binds irreversibly to GlyT1, this compound’s Boc groups may sterically hinder transporter interaction. Validate via washout experiments to assess reversibility .
Q. What experimental challenges arise in analyzing its solubility and formulation for in vivo studies?
- Methodology :
- Solubility: Test in DMSO (for stock solutions) and dilute in saline or PBS (pH 7.4). If precipitation occurs, use cyclodextrin-based solubilizers or PEG formulations .
- Bioavailability : Conduct pharmacokinetic studies in rodent models. Monitor plasma levels via LC-MS/MS after intravenous/oral administration to assess stability and blood-brain barrier penetration .
Q. How can structural modifications enhance its inhibitory potency against GlyT1?
- Methodology :
- SAR studies : Replace Boc groups with bulkier substituents (e.g., Fmoc) to increase hydrophobic interactions with GlyT1’s transmembrane domains .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to GlyT1’s active site (PDB ID: 6V7O). Validate mutations (e.g., GlyT1-Tyr289Ala) via site-directed mutagenesis .
Q. What analytical techniques resolve contradictions in reported purity levels across synthesis batches?
- Methodology :
- HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect impurities (e.g., de-Boc byproducts). Compare retention times with reference standards .
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometric purity. Discrepancies >0.3% indicate incomplete purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
